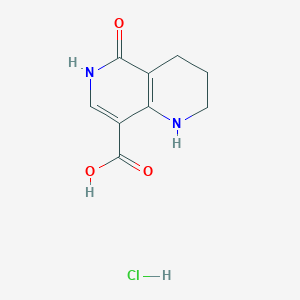

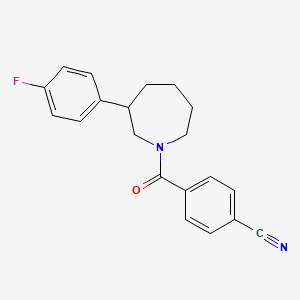

![molecular formula C12H13N3O2 B2913314 1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 926215-72-7](/img/structure/B2913314.png)

1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . Attached to this core is a carboxylic acid group, which is a common functional group in organic chemistry and biochemistry . The molecule also contains a cyclopropyl group, which is a three-membered carbon ring .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the conjugated system of double bonds in the pyrazolo[3,4-b]pyridine core . The presence of the carboxylic acid group could also allow for intermolecular hydrogen bonding, which could affect the compound’s physical properties and reactivity .Chemical Reactions Analysis

The carboxylic acid group is known to undergo a variety of reactions, including esterification with alcohols and amide formation with amines . The pyridine ring can act as a base and a nucleophile, participating in various substitution and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the carboxylic acid group is polar and can form hydrogen bonds, which could make the compound soluble in polar solvents . The compound’s reactivity would be influenced by the presence of the pyridine and pyrazole rings, as well as the carboxylic acid group .Scientific Research Applications

Chemical Synthesis and Derivatives

1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and its derivatives have been subjects of extensive research in the field of organic chemistry, particularly in the synthesis of novel compounds. Studies have shown the utility of related pyrazole and pyridine derivatives in forming new chemical entities through various synthetic routes. For instance, research on 1H-pyrazole-3-carboxylic acid derivatives has demonstrated their formation through reactions with binucleophiles, leading to 1H-pyrazole-3-carboxamides and -3-carboxylate derivatives with high yields. Such synthetic pathways are crucial for developing new molecules with potential applications in medicinal chemistry and materials science (Yıldırım, Kandemirli, & Akçamur, 2005).

Potential Biological Activities

Derivatives similar to 1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid have been explored for their biological activities. For example, certain organometallic complexes containing pyrazolo[3,4-b]pyridine ligands have been synthesized and studied for their potential anticancer properties. These compounds, known to inhibit cyclin-dependent kinases (Cdks), have shown promise in cytotoxicity and cell cycle effect studies on human cancer cells, indicating a potential pathway for cancer treatment research (Stepanenko et al., 2011).

Structural and Computational Studies

The structural aspects of pyrazolo[3,4-b]pyridine derivatives, including those similar to 1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, have been a subject of theoretical and experimental investigations. These studies often involve advanced spectroscopic methods and computational techniques to understand the molecular structure, dynamics, and potential reaction mechanisms of these compounds. Such investigations provide insights into the electronic, optical, and chemical properties of these molecules, which are essential for designing materials with specific functions and understanding their interaction with biological targets (Shen et al., 2012).

Future Directions

Pyridine derivatives, including those with additional functional groups like carboxylic acids, are a rich area of study in medicinal chemistry due to their diverse biological activities . Future research could explore the synthesis, characterization, and biological testing of this compound and related structures.

properties

IUPAC Name |

1-(1-cyclopropylethyl)pyrazolo[3,4-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-7(8-2-3-8)15-11-9(6-14-15)4-10(5-13-11)12(16)17/h4-8H,2-3H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZIPYZDJWDKQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N2C3=NC=C(C=C3C=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

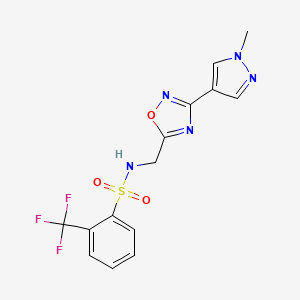

![2-({2'-Amino-3'-cyano-6'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate](/img/structure/B2913231.png)

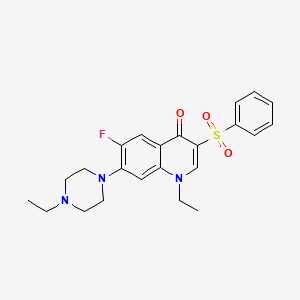

![3-(4-fluorophenyl)-5-methyl-7-(3-methylpiperidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2913233.png)

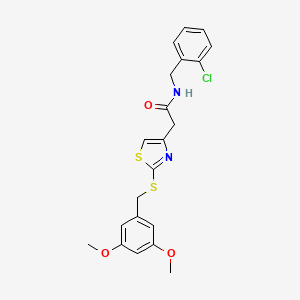

![3-((dibenzylamino)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2913234.png)

![8-(sec-butyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2913245.png)

![3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2913246.png)

![N-(2,4-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2913249.png)